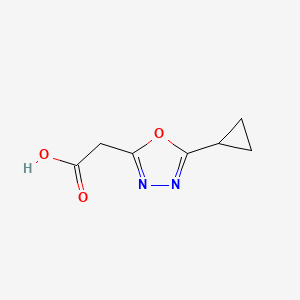
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)acetic acid
概要
説明
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)acetic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)acetic acid typically involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation . The reaction is carried out in ethanol under reflux conditions until the evolution of hydrogen sulfide ceases .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
化学反応の分析
Types of Reactions: 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)acetic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and disrupting cellular processes .
類似化合物との比較
1,3,4-Oxadiazole: Shares the oxadiazole ring but differs in substituents.
1,2,4-Oxadiazole: Another isomer with different nitrogen and oxygen atom arrangements.
1,2,3-Oxadiazole: Contains a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness: 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6(11)3-5-8-9-7(12-5)4-1-2-4/h4H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWEUHFQSDDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Benzenesulfonyl)methyl]piperidine](/img/structure/B3033286.png)




![3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033295.png)


![3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033301.png)
![1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3033303.png)

